(4E)-4-[(3-chloro-2-methylphenyl)hydrazono]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide
Description
The compound (4E)-4-[(3-chloro-2-methylphenyl)hydrazono]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide is a pyrazole-based derivative characterized by a 1,2-dihydropyrazol-5-one core functionalized with a hydrazono group, a 4-nitrophenyl substituent at position 3, and a carbothioamide moiety at position 1. This structural complexity positions it within a class of compounds studied for applications in medicinal chemistry, particularly for antimicrobial and anti-inflammatory activities .
Properties
Molecular Formula |
C17H13ClN6O3S |
|---|---|
Molecular Weight |
416.8 g/mol |
IUPAC Name |
4-[(3-chloro-2-methylphenyl)diazenyl]-5-(4-nitrophenyl)-3-oxo-1H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C17H13ClN6O3S/c1-9-12(18)3-2-4-13(9)20-21-15-14(22-23(16(15)25)17(19)28)10-5-7-11(8-6-10)24(26)27/h2-8,22H,1H3,(H2,19,28) |
InChI Key |
WGDCOJHUIXQZIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=NC2=C(NN(C2=O)C(=S)N)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE typically involves multi-step organic reactions. The starting materials often include 3-chloro-2-methylphenylhydrazine and 4-nitrobenzaldehyde. These reactants undergo condensation reactions under controlled conditions to form the hydrazone intermediate, which is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups replacing the chloro or nitro groups.
Scientific Research Applications
(4E)-4-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of signaling pathways in cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-carbothioamide derivatives are widely explored due to their versatile pharmacological profiles. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, synthetic routes, and biological activities.
Structural Analogues and Substituent Effects
Crystallographic and Computational Insights
- Crystal structures of related compounds (e.g., ) confirm planar pyrazole cores and hydrogen-bonding networks involving carbothioamide groups, which stabilize molecular conformations .
- The target compound’s nitro group likely disrupts hydrogen bonding compared to fluorophenyl analogs , affecting solubility .
- SHELX software () is critical for resolving structural ambiguities in such derivatives .
Biological Activity
The compound (4E)-4-[(3-chloro-2-methylphenyl)hydrazono]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide represents a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C15H13ClN4O3S
- Molecular Weight : 358.81 g/mol
The presence of various functional groups, such as the hydrazone linkage and the carbothioamide moiety, contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown potent inhibitory effects on cancer cell lines such as MCF-7 and A549. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and apoptosis.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.08 | EGFR inhibition |
| Compound B | A549 | 0.07 | Apoptosis induction |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory potential through various in vivo models. It has demonstrated effectiveness in reducing edema in carrageenan-induced paw edema tests, suggesting its role in inhibiting pro-inflammatory cytokines.
Antimicrobial Activity
Pyrazole derivatives have also been reported to exhibit antimicrobial properties against a range of pathogens. Studies indicate that these compounds can act as effective agents against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy of Pyrazole Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Compound C |
| Escherichia coli | 16 µg/mL | Compound D |
The biological activities of pyrazole derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole compounds act as inhibitors of key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and monoamine oxidases (MAOs).
- Receptor Binding : Certain derivatives exhibit high affinity for specific receptors involved in growth signaling pathways, leading to reduced cell proliferation.
- Oxidative Stress Modulation : These compounds may also enhance the body's antioxidant defense mechanisms, thereby mitigating oxidative stress associated with various diseases.
Case Study 1: Anticancer Activity
A study conducted by Tewari et al. (2014) evaluated a series of pyrazole derivatives for their anticancer activity against MCF-7 cells. Among the tested compounds, one derivative exhibited an IC50 value of 0.08 µM, showing comparable efficacy to standard chemotherapeutics.
Case Study 2: Anti-inflammatory Effects
Research published in the International Journal of Pharmaceutical Sciences Review and Research highlighted the anti-inflammatory effects of a pyrazole derivative using an HRBC membrane stabilization method. The compound demonstrated significant protective effects at doses ranging from 100 µg to 1000 µg.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
